molecular formula C15H12ClFN4 B11785256 (5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine

(5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine

Cat. No.: B11785256
M. Wt: 302.73 g/mol
InChI Key: JDLLBPHTKOYPKZ-UHFFFAOYSA-N
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Description

(5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form or reduce any nitro groups present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides or imines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Triazole derivatives are known for their ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (5-Phenyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine: Similar structure but lacks the 3-chlorophenyl group.

    (5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-methylphenyl)methanamine: Similar structure but has a methyl group instead of a fluorine atom.

Uniqueness

The presence of both 3-chlorophenyl and 4-fluorophenyl groups in (5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine makes it unique. These substituents can influence the compound’s chemical reactivity and biological activity, potentially leading to unique properties compared to similar compounds.

Properties

Molecular Formula

C15H12ClFN4

Molecular Weight

302.73 g/mol

IUPAC Name

[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]-(4-fluorophenyl)methanamine

InChI

InChI=1S/C15H12ClFN4/c16-11-3-1-2-10(8-11)14-19-15(21-20-14)13(18)9-4-6-12(17)7-5-9/h1-8,13H,18H2,(H,19,20,21)

InChI Key

JDLLBPHTKOYPKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N

Origin of Product

United States

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